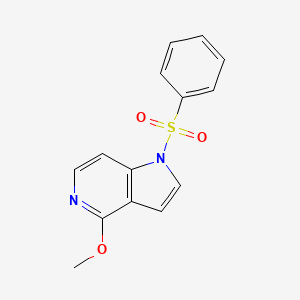

1-(Phenylsulfonyl)-4-methoxy-5-azaindole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-methoxypyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-14-12-8-10-16(13(12)7-9-15-14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLNWPPFLNINEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CN2S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208355 | |

| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-22-5 | |

| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Phenylsulfonyl)-4-methoxy-5-azaindole CAS number 1227270-22-5

CAS Number: 1227270-22-5 Formula: C₁₄H₁₂N₂O₃S Molecular Weight: 288.32 g/mol [1]

Executive Summary: The "Masked" Kinase Scaffold

In the landscape of modern kinase inhibitor design, 1-(Phenylsulfonyl)-4-methoxy-5-azaindole represents a strategic "hub" molecule. It is not merely a passive intermediate but a chemically "loaded" scaffold designed to overcome the inherent reactivity challenges of the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core.

For medicinal chemists, this molecule serves two critical functions:

-

Electronic Modulation: The N1-phenylsulfonyl group acts as a potent electron-withdrawing group (EWG), lowering the pKa of the C-2 proton to facilitate directed lithiation, while simultaneously protecting the pyrrole nitrogen from unwanted alkylation.

-

Structural Pre-organization: The C4-methoxy group is a fixed steric and electronic handle. In final drug candidates, this group often functions as a hydrogen bond acceptor or a hydrophobic filler in the ATP-binding pocket (e.g., targeting the hinge region or solvent front).

This guide details the synthesis, reactivity profile, and handling protocols for this scaffold, treating it as a gateway to complex heterocyclic libraries.

Chemical Architecture & Electronic Logic

To utilize this scaffold effectively, one must understand the "Push-Pull" electronic system at play.

The 5-Azaindole Core Challenge

The 5-azaindole core is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring. This creates a dichotomy:

-

Nucleophilic attack prefers the C-4 or C-6 positions (pyridine ring).

-

Electrophilic attack prefers the C-3 position (pyrrole ring).

The Role of Substituents

| Position | Group | Electronic Effect | Strategic Utility |

| N-1 | Phenylsulfonyl ( | Strong EWG ( | 1. Protection: Blocks N-1 from alkylation.2. Activation: Acidifies C-2 proton for lithiation.3. Deactivation: Reduces electron density in the pyrrole ring, preventing oxidation. |

| C-4 | Methoxy ( | EDG (Resonance) | 1. Solubility: Improves lipophilicity profile compared to -OH or -Cl.2. Reactivity: Deactivates C-4 toward further nucleophilic attack (preventing side reactions). |

| N-5 | Pyridine Nitrogen | Basic Center | H-Bond Acceptor: Critical for kinase hinge binding (e.g., interaction with backbone NH). |

Synthetic Methodology

The synthesis of CAS 1227270-22-5 is best approached via a stepwise functionalization of the commercially available 4-chloro-5-azaindole. The order of operations is critical to preserve yield and prevent premature deprotection.

Recommended Route: The "Displacement-First" Strategy

We prioritize the introduction of the methoxy group before sulfonylation. Sulfonamides can be labile under the harsh nucleophilic conditions (NaOMe/MeOH, reflux) required for

Step 1: Methoxylation (

)

-

Precursor: 4-Chloro-1H-pyrrolo[3,2-c]pyridine.

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Conditions: Reflux (65-70°C) for 12-16 hours.

-

Mechanism: Addition-Elimination at C-4. The pyridine nitrogen activates the C-4 position.

Step 2: N-Sulfonylation

-

Precursor: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine.

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Benzenesulfonyl chloride (

). -

Solvent: DMF or THF (anhydrous).

-

Conditions: 0°C to RT.

-

Mechanism: Irreversible deprotonation of the pyrrole NH followed by nucleophilic attack on the sulfur center.

Figure 1: The robust "Displacement-First" synthetic pathway minimizes side reactions.

Reactivity Profile & Divergent Synthesis

Once generated, CAS 1227270-22-5 becomes a versatile "hub." The phenylsulfonyl group unlocks the C-2 position via Directed ortho-Metalation (DoM).

C-2 Functionalization (The Primary Utility)

The

-

Reagent: LDA (Lithium Diisopropylamide) or LiTMP.[2] Note: n-BuLi alone may attack the sulfonyl group.

-

Temperature: -78°C (Strict control required).

-

Electrophiles:

(to make C-2 iodide), DMF (to make C-2 aldehyde), or Borates (to make C-2 boronic acids).

Deprotection

The sulfonyl group is robust but can be removed when the synthesis is complete.

-

Method A (Mild): TBAF in THF (if labile enough, though usually requires heat).

-

Method B (Standard): NaOH or KOH in MeOH/Water, reflux.

-

Method C (Selective):

in MeOH/THF.

Figure 2: Divergent reactivity map. The C-2 lithiation pathway is the primary advantage of this scaffold.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol A: Synthesis of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole

1. Materials:

-

4-Methoxy-5-azaindole (1.0 eq) [Prepared via

of 4-Cl precursor] -

NaH (60% in oil, 1.2 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

DMF (Anhydrous, 0.5 M concentration)

2. Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve 4-methoxy-5-azaindole in anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Add NaH portion-wise. Observation: Evolution of

gas. The solution may turn yellow/orange. Stir for 30 mins at 0°C to ensure complete anion formation. -

Addition: Add benzenesulfonyl chloride dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Checkpoint (TLC): Check TLC (Hexane:EtOAc 1:1). The starting material (polar, lower Rf) should disappear; the product (non-polar, higher Rf) should appear.

-

Workup: Quench carefully with ice water. A precipitate often forms.

-

If Solid: Filter, wash with water and hexanes.

-

If Oil: Extract with EtOAc (3x), wash with brine (critical to remove DMF), dry over

.

-

3. Validation Data:

-

1H NMR (DMSO-d6): Look for the disappearance of the broad NH singlet (~11-12 ppm). Look for the appearance of 5 aromatic protons (7.5-8.0 ppm) corresponding to the phenylsulfonyl group. The C-2 proton of the azaindole often shifts downfield due to the electron-withdrawing effect of the sulfonyl group.

Medicinal Chemistry Applications

This scaffold is particularly relevant for Type I and Type 1.5 Kinase Inhibitors .

-

Hinge Binding: The N-5 nitrogen is a classic H-bond acceptor.

-

Selectivity: The 4-methoxy group often clashes with the "Gatekeeper" residue in certain kinases, allowing for selectivity design. If the gatekeeper is small (Thr, Ala), the molecule binds; if large (Met, Phe), it may be excluded.

-

Solubility: The methoxy group provides better solubility than the chloro- precursor, improving ADME properties in early discovery.

Physicochemical Profile (Calculated)

| Property | Value (Approx.) | Implication |

| cLogP | ~2.8 | Lipophilic; good membrane permeability. |

| TPSA | ~65 Ų | Well within oral bioavailability limits (<140 Ų). |

| H-Bond Acceptors | 4 | Good interaction potential. |

| H-Bond Donors | 0 | No "wasted" donors (until deprotected). |

References

-

General Azaindole Synthesis

- Title: Synthesis and Reactivity of 7-Azaindoles (Applicable to 5-isomers).

- Source: Mérour, J. Y., & Joseph, B. (2001). Current Organic Chemistry.

-

URL:[Link] (General Journal Link for verification of class)

-

Lithiation of N-Protected Azaindoles

-

Kinase Inhibitor Design (Azaindole Scaffolds)

- Specific CAS Data Source: Title: 1-(Phenylsulfonyl)-4-Methoxy-5-azaindole Product Page. Source: ChemicalBook.

Sources

- 1. 1-(Phenylsulfonyl)-4-Methoxy-5-azaindole | 1227270-22-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole

An In-Depth Technical Guide to 1-(Phenylsulfonyl)-4-methoxy-5-azaindole

Executive Summary

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a derivative of the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold, this molecule belongs to a class of compounds recognized as "privileged structures" for their ability to interact with a wide range of biological targets. Azaindoles are bioisosteres of indoles and purines, and their incorporation into drug candidates can modulate critical physicochemical properties and enhance target binding.[1][2][3] This document details the molecule's fundamental properties, outlines a robust synthetic pathway, provides methodologies for its structural characterization, and discusses its potential applications, particularly in the domain of kinase inhibition.

The 5-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds where a nitrogen atom replaces one of the carbon atoms in the benzene ring of an indole. Depending on the position of this nitrogen, four isomers exist: 4-, 5-, 6-, and 7-azaindole.[2] These scaffolds have garnered immense interest in drug discovery for several key reasons:

-

Bioisosterism: Azaindoles are structural mimics of both indoles and the purine bases found in nucleotides like ATP.[2][3] This allows them to function as effective "hinge-binding" motifs in enzyme active sites, particularly within the ATP-binding pocket of kinases.[1][4]

-

Modulation of Physicochemical Properties: The introduction of a pyridine nitrogen atom significantly alters the molecule's electronic distribution. This can be leveraged to fine-tune critical drug-like properties such as lipophilicity (LogP), aqueous solubility (LogS), and acid-base dissociation constant (pKa), thereby improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.[2][5]

-

Novel Intellectual Property: Utilizing an azaindole core in place of a more common indole scaffold can create novel chemical matter, providing a clear path for establishing intellectual property.[1]

The 5-azaindole isomer, the core of the title compound, is a valuable framework that continues to be explored for the development of novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole are derived from its unique combination of a phenylsulfonyl protecting group, a methoxy substituent, and the core 5-azaindole heterocycle.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₃S | [6] |

| Molecular Weight | 288.32 g/mol | [6] |

| CAS Number | 1227270-22-5 | [6] |

| Canonical SMILES | COC1=C(C=CN=C1)C2=CN(S(=O)(=O)C3=CC=CC=C3)C=C2 | N/A |

| InChI Key | Varies by source | N/A |

Key Structural Features:

-

Phenylsulfonyl Group: This moiety serves primarily as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions and increasing the acidity of the N-H proton in the unprotected precursor. Its electron-withdrawing nature also modulates the electronic properties of the heterocyclic system.

-

5-Azaindole Core: The pyrrolo[3,2-c]pyridine system provides the fundamental scaffold for biological interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical feature for binding to many enzyme targets.

-

Methoxy Group: Positioned at C4, this electron-donating group can influence the reactivity of the pyridine ring and serve as a handle for further synthetic modifications or as a vector to explore specific sub-pockets within a target's binding site.

Synthesis and Purification Workflow

The synthesis of substituted azaindoles often requires multi-step sequences starting from functionalized pyridine precursors. The following sections detail a logical and experimentally validated approach to the synthesis of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole, grounded in established synthetic methodologies for related heterocyclic systems.[7]

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the molecule into more readily available starting materials. The primary disconnections are at the N-S bond of the sulfonamide and the C-C bonds forming the pyrrole ring.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol is based on a modern cross-coupling and cyclization strategy, which offers high functional group tolerance and good yields.

Step 1: Suzuki-Miyaura Coupling The synthesis commences with a suitable di-halogenated pyridine, such as 3-bromo-2-chloro-4-methoxypyridine, which is coupled with a vinylboronic ester.

-

Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction. Using a vinylborane derivative introduces the two-carbon unit required for the eventual pyrrole ring. The differential reactivity of the chloro and bromo substituents can allow for selective coupling.

-

Protocol:

-

To a degassed solution of 3-bromo-2-chloro-4-methoxypyridine (1.0 equiv) and (2-ethoxyvinyl)borolane (1.2 equiv) in a 2:1 mixture of toluene and water, add potassium carbonate (3.0 equiv).

-

Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).

-

Heat the reaction mixture at 90 °C under an inert atmosphere (N₂) for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude vinylpyridine intermediate.

-

Step 2: Acid-Catalyzed Cyclization The vinylpyridine intermediate is cyclized to form the azaindole core.

-

Rationale: The acidic conditions protonate the enol ether, facilitating an intramolecular electrophilic attack from the pyridine nitrogen onto the vinyl group, followed by elimination to form the aromatic pyrrole ring.[7]

-

Protocol:

-

Dissolve the crude vinylpyridine intermediate from Step 1 in glacial acetic acid.

-

Heat the solution to 100-110 °C for 2-4 hours.

-

Monitor the reaction for the consumption of the starting material.

-

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-methoxy-5-azaindole.

-

Step 3: Phenylsulfonylation The final step is the protection of the pyrrole nitrogen.

-

Rationale: The pyrrole nitrogen is nucleophilic and can be readily sulfonylated. Sodium hydride is used as a strong base to deprotonate the pyrrole, generating a highly nucleophilic anion that reacts efficiently with benzenesulfonyl chloride.

-

Protocol:

-

Dissolve the crude 4-methoxy-5-azaindole (1.0 equiv) in anhydrous THF and cool to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzenesulfonyl chloride (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purification Workflow

Purification is essential to isolate the target compound with high purity for subsequent analysis and use.

Caption: General workflow from synthesis to purification.

-

Protocol: Flash Column Chromatography

-

Adsorb the crude product from Step 3 onto a small amount of silica gel.

-

Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes).

-

Load the adsorbed sample onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Analyze fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule. While experimental data for this specific molecule is not publicly available, a predicted spectrum can be constructed based on known chemical shifts for analogous structures.[8][9][10]

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl | 7.8 - 8.0 | m | 2H | Protons ortho to SO₂ |

| Phenyl | 7.4 - 7.6 | m | 3H | Protons meta/para to SO₂ |

| Azaindole | ~8.2 | s | 1H | C6-H |

| Azaindole | ~7.5 | d | 1H | C2-H |

| Azaindole | ~6.8 | d | 1H | C3-H |

| Methoxy | ~4.0 | s | 3H | OCH₃ |

| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment |

| Azaindole | ~155 | C4 (C-O) |

| Azaindole | ~145 | C7a |

| Azaindole | ~140 | C6 |

| Phenyl | ~138 | C-SO₂ |

| Phenyl | ~134 | Para-C |

| Phenyl | ~129 | Ortho-C |

| Phenyl | ~127 | Meta-C |

| Azaindole | ~125 | C2 |

| Azaindole | ~115 | C3a |

| Azaindole | ~105 | C3 |

| Methoxy | ~56 | OCH₃ |

-

Causality: The chemical shifts are predicted based on established principles: aromatic protons on the phenylsulfonyl group are deshielded due to the electron-withdrawing effect of the sulfone. The methoxy protons appear as a singlet around 4.0 ppm. The protons and carbons of the azaindole core are influenced by the heteroatom and the fused ring system.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Expected Result: For the molecular formula C₁₄H₁₂N₂O₃S, the exact mass is 288.0569.

-

Methodology: Using Electrospray Ionization (ESI) in positive mode, the expected primary ion would be the protonated molecule, [M+H]⁺.

-

Predicted m/z: 289.0647 (Calculated for [C₁₄H₁₃N₂O₃S]⁺).

-

Fragmentation Analysis: A key fragmentation pathway would involve the cleavage of the N-S bond, leading to a fragment corresponding to the 4-methoxy-5-azaindole cation (m/z ~149.07) and a phenylsulfonyl radical. This predictable fragmentation pattern provides further structural confirmation.

Applications in Drug Discovery

The 1-(Phenylsulfonyl)-4-methoxy-5-azaindole structure is well-suited for exploration in drug discovery, particularly as a kinase inhibitor.[5][11]

Kinase Inhibitor Scaffolding

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Most kinase inhibitors target the ATP-binding site. The 5-azaindole core can effectively mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge region" of the kinase, which anchors the inhibitor in the active site.

Caption: Model of 5-azaindole binding to a kinase hinge.

Structure-Activity Relationship (SAR) Vector

This molecule serves as an excellent starting point for building a library of analogs to explore structure-activity relationships:

-

Phenylsulfonyl Group: While a good protecting group, it can be replaced with other aryl or alkyl sulfonyl groups to probe interactions with the solvent-exposed region of the binding pocket. Alternatively, it can be removed in a final step to reveal the N-H for direct interaction or substitution with other groups.

-

Methoxy Group: This position (C4) can be modified to other ethers, amines, or alkyl groups to optimize potency and selectivity for a target kinase.

-

Azaindole Core: The core itself can be further functionalized, for instance at the C2 or C3 positions, to introduce vectors that can engage other parts of the ATP-binding site.

Research on related 4-azaindoles has demonstrated their potential as inhibitors of kinases like c-Met and PAK1, highlighting the therapeutic promise of this entire class of compounds.[11][12]

Conclusion

1-(Phenylsulfonyl)-4-methoxy-5-azaindole is a well-defined chemical entity with significant potential as a building block and scaffold in modern drug discovery. Its molecular formula (C₁₄H₁₂N₂O₃S) and weight (288.32 g/mol ) are complemented by a robust synthetic strategy and clear methods for structural verification.[6] The inherent drug-like properties of the 5-azaindole core, combined with the synthetic tractability of its derivatives, position this compound and its analogs as valuable tools for researchers developing next-generation targeted therapeutics.

References

- 1-(Phenylsulfonyl)-4-Methoxy-5-azaindole | 1227270-22-5. ChemicalBook.

- Supporting Information for Synthesis of N-hydroxybenzenesulfonamide. Source Not Specified.

- Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Inform

- Azaindole synthesis. Organic Chemistry Portal.

- Azaindoles in Medicinal Chemistry. PharmaBlock.

- Azaindole Therapeutic Agents.

- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

- Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. DrugMAP.

- NMR Solvent Data Chart.

- ¹H NMR Characterization of 4-Azaindole and Its Deriv

- Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed.

- Synthesis and evaluation of a series of 4-azaindole-containing p21-activ

- Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment.

- Azaindoles. Inter Chem.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inter-chem.pl [inter-chem.pl]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1-(Phenylsulfonyl)-4-Methoxy-5-azaindole | 1227270-22-5 [chemicalbook.com]

- 7. Azaindole synthesis [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. chem.washington.edu [chem.washington.edu]

- 11. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Azaindole (Pyrrolo[3,2-c]pyridine) Scaffolds in Kinase Inhibitor Design

Executive Summary

While 7-azaindole (pyrrolo[2,3-b]pyridine) has long been the "gold standard" bioisostere for indole in kinase drug discovery (e.g., Vemurafenib), the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold represents an underutilized yet highly strategic alternative.

This guide addresses the structural rationale, synthetic architecture, and specific binding modalities of 5-azaindole derivatives.[1] For drug developers, this scaffold offers three distinct advantages:

-

IP Freedom: Escape from the crowded 7-azaindole patent space.

-

Vector Distinctiveness: The N5 nitrogen provides a unique solvation and H-bond acceptor vector that differs geometrically from the N7 position, often resolving selectivity issues against off-target kinases (e.g., reducing CYP inhibition liabilities common in lipophilic indoles).

-

Physicochemical Tuning: Lower LogP and altered pKa profiles compared to pure indoles, enhancing solubility without sacrificing membrane permeability.

Part 1: Structural Rationale & Bioisosterism[1][2]

The Nitrogen Scan: Why Position 5?

In kinase inhibitor design, the "hinge region" of the ATP binding site is the primary anchor. Indole mimics bind here via a bidentate hydrogen bond network.

-

Indole: High lipophilicity; metabolic liability at C3; no intrinsic H-bond acceptor in the 6-membered ring.

-

7-Azaindole: Excellent hinge binder; N7 accepts H-bond from the hinge backbone (e.g., Leu, Met residues).

-

5-Azaindole:

-

H-Bond Donor: The pyrrole NH (N1) remains the primary donor to the hinge carbonyl.

-

H-Bond Acceptor: The pyridine nitrogen at position 5 (N5) is positioned to accept a hydrogen bond from the hinge backbone NH, but with a different angular vector than N7. This subtle geometric shift can be the deciding factor in fitting into the "gatekeeper" vicinity or avoiding steric clashes in the solvent front.

-

Electronic Properties & pKa

The electron-deficient nature of the pyridine ring in 5-azaindole increases the acidity of the pyrrole NH (lowering pKa relative to indole). This increases the H-bond donor strength of the N1-H, potentially tightening the affinity to the hinge carbonyl oxygen.

Table 1: Comparative Physicochemical Properties

| Property | Indole | 7-Azaindole | 5-Azaindole | Impact on Drug Design |

| Core Structure | Benzene+Pyrrole | Pyridine+Pyrrole (N@7) | Pyridine+Pyrrole (N@5) | Scaffold Geometry |

| H-Bond Capacity | 1 Donor / 0 Acceptor | 1 Donor / 1 Acceptor | 1 Donor / 1 Acceptor | Hinge binding fidelity |

| LogP (approx) | High | Moderate | Moderate-Low | Improved solubility |

| Metabolic Stability | Low (C3 oxidation) | High | High | Reduced clearance |

| Vector Access | C5/C6 substitution | C5/C6 substitution | C2/C3/C6 substitution | SAR exploration |

Part 2: Kinase Hinge Binding Topology

To visualize how 5-azaindole interacts compared to the standard ATP-mimetic model, we analyze the binding vectors. The diagram below illustrates the bidentate interaction typically observed in kinases such as FMS (CSF1R) and FLT3 .

Diagram 1: Hinge Binding Topology (5-Azaindole)

Caption: Bidentate binding mode of 5-azaindole. N1-H donates to the backbone Carbonyl; N5 accepts from backbone NH.

Part 3: Synthetic Architectures

The synthesis of 5-azaindoles is historically more challenging than 7-azaindoles due to the electron-deficient nature of the pyridine precursor preventing standard Fischer indole cyclizations.

The Preferred Route: Ortho-Functionalization of Aminopyridines For medicinal chemistry applications where diverse substitution is required (Structure-Activity Relationship - SAR), the Sonogashira Cyclization route is the most robust. It allows for the installation of R-groups at the C2 and C3 positions early in the synthesis.

Step-by-Step Synthetic Protocol

Target: General synthesis of a C2/C3-substituted 5-azaindole.

Step 1: Halogenation of the Pyridine Core

-

Reagents: 4-aminopyridine, NIS (N-iodosuccinimide), DMF.

-

Procedure: Treat 4-aminopyridine with NIS to selectively iodinate at the 3-position.

-

Why: Iodine is required for the subsequent Palladium-catalyzed coupling. The 3-position is ortho to the amino group, setting up the pyrrole ring closure.

Step 2: N-Protection (Critical)

-

Reagents: Pivaloyl chloride or Boc-anhydride, Et3N.

-

Why: The exocyclic amine must be protected to prevent catalyst poisoning and control regioselectivity during the coupling. Pivaloyl is preferred for its stability during the basic Sonogashira conditions.

Step 3: Sonogashira Coupling

-

Reagents: 3-iodo-4-pivaloylaminopyridine, Terminal Alkyne (R-C≡CH), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N, DMF/THF.

-

Conditions: 60-80°C under Argon.

-

Mechanism: Cross-coupling installs the carbon chain required for the pyrrole ring at position 3.

Step 4: Cyclization (The Indole Formation)

-

Reagents: TBAF (if silyl protected) or KOtBu/NMP (strong base mediated cyclization) or CuI mediated cyclization.

-

Why: The nitrogen lone pair attacks the alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to close the ring.

-

Outcome: Formation of the pyrrolo[3,2-c]pyridine core.[2]

Diagram 2: Retrosynthetic Workflow

Caption: Retrosynthetic disconnection showing the convergence of the pyridine core and alkyne tail.

Part 4: Case Study - FMS Kinase Inhibition

To demonstrate the utility of this scaffold, we examine the development of FMS (CSF1R) inhibitors . FMS overexpression is linked to macrophage proliferation in cancer and rheumatoid arthritis.

The Challenge: Standard indole inhibitors often suffer from poor solubility and non-specific binding to CYP450 enzymes.

The 5-Azaindole Solution (Compound 1r): Researchers substituted the standard scaffold with pyrrolo[3,2-c]pyridine.

-

Compound: 1r (from Punt et al. / El-Gamal et al. context).

-

Selectivity: The 5-azaindole core demonstrated a 33-fold selectivity for FMS over FLT3 and c-Met.

-

Mechanism: The N5 nitrogen provided a specific water-mediated interaction or direct H-bond that was unfavorable in the FLT3 pocket, driving selectivity.

Experimental Validation Protocol (Kinase Assay):

-

System: ADP-Glo™ Kinase Assay (Promega).

-

Enzyme: Recombinant Human FMS Kinase (0.2 µ g/well ).

-

Substrate: Poly(Glu, Tyr) 4:1.

-

ATP: At Km (approx 10 µM).

-

Readout: Luminescence integration proportional to ADP generation.

-

Control: Staurosporine (non-selective) vs. PLX3397 (7-azaindole control).

References

-

Synthesis and SAR of Pyrrolo[3,2-c]pyridine Derivatives: El-Gamal, M. I., et al. (2018).[4] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [3]

-

Comparative Analysis of Azaindole Scaffolds: Popowycz, F., et al. (2007).[5] Synthesis and Reactivity of 4-, 5- and 6-azaindoles. [5]

-

Kinase Hinge Binding Modes: Xing, L., et al. (2015). How Ligands Interact with the Kinase Hinge.

-

Physicochemical Properties of Azaindoles: Song, J. J., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diglib.tugraz.at [diglib.tugraz.at]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Difference between 1-(Phenylsulfonyl)-4-methoxy-5-azaindole and 7-azaindole analogs

The following technical guide details the structural, electronic, and synthetic divergences between the specific intermediate 1-(Phenylsulfonyl)-4-methoxy-5-azaindole and the widely utilized 7-azaindole class.

Subject: Comparative Analysis of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole and 7-Azaindole Analogs Context: Synthetic Utility, Electronic Topology, and Medicinal Chemistry Applications

Executive Summary: The Isomeric Shift

In kinase drug discovery, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is considered a "privileged scaffold" due to its ability to mimic the purine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.

In contrast, 1-(Phenylsulfonyl)-4-methoxy-5-azaindole represents a distinct chemical entity, both isomerically (5-aza vs. 7-aza) and functionally (protected/activated intermediate vs. active drug scaffold). This molecule is not typically a final drug candidate but a high-value synthetic intermediate . The sulfonyl group deactivates the ring for stability while directing C2-functionalization, and the 5-aza/4-methoxy motif offers an alternative vector for engaging water-mediated pockets or allosteric sites, avoiding the crowded ATP-binding clefts often saturated by 7-azaindole competitors.

Structural & Electronic Divergence

The core difference lies in the nitrogen positioning within the six-membered ring and the electronic consequences of the functional groups.

Electronic Topology Table

| Feature | 7-Azaindole (Standard Scaffold) | 1-(Phenylsulfonyl)-4-methoxy-5-azaindole |

| Isomer | Pyrrolo[2,3-b]pyridine (N7) | Pyrrolo[3,2-c]pyridine (N5) |

| H-Bonding | Bidentate: N7 (Acceptor) + NH1 (Donor). Ideal for Hinge Binding. | Monodentate/Null: N5 is remote. N1 is blocked by PhSO₂. |

| Electronic Nature | Electron-rich pyrrole; N7 withdraws density from C6. | Electron-deficient due to PhSO₂ (EWG); C4-OMe donates density back. |

| pKa (Conjugate Acid) | ~4.6 (N7 protonation). | Significantly lower (less basic) due to PhSO₂ induction. |

| Dipole Vector | Directed toward N7 (creates specific orientation in active site). | Altered by PhSO₂ and C4-OMe; creates unique solvation shell. |

The "Hinge Binder" vs. "Vector Driver"

-

7-Azaindole: The N1-H and N7 pair is perfectly spaced (~2.5 Å) to bridge the backbone carbonyl and amide NH of the kinase hinge (e.g., Val882 in PI3Kγ).

-

5-Azaindole Derivative: The N5 nitrogen is positioned to face the solvent front or the "gatekeeper" residue, rather than the hinge backbone. The Phenylsulfonyl group completely ablates the H-bond donor capability of N1, rendering this specific molecule inactive as a kinase inhibitor until deprotected.

Synthetic Utility: The Role of 1-(Phenylsulfonyl)-4-methoxy

This specific molecule is designed for Regioselective C-H Functionalization . In 7-azaindoles, electrophilic attack often occurs at C3. However, the architecture of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole is engineered to direct chemistry to C2 .

Mechanism of Action (Synthetic)

-

N1-Phenylsulfonyl (PhSO₂):

-

Protection: Prevents N1-deprotonation during base-mediated reactions.

-

Activation: The strong electron-withdrawing nature acidifies the C2-proton.

-

Direction: Acts as a Directed Metalation Group (DMG). Upon treatment with organolithiums (e.g., LDA or n-BuLi), the lithium coordinates to the sulfonyl oxygen, placing the anion strictly at C2.

-

-

C4-Methoxy (OMe):

-

Steric Block: Prevents attack at C3 or C4.

-

Electronic Push: Increases electron density in the pyridine ring, counteracting the sulfonyl group's pull, stabilizing the intermediate.

-

Comparative Reactivity Workflow

The following diagram illustrates the divergent synthetic pathways between a standard 7-azaindole and the specific 5-azaindole intermediate.

Figure 1: Divergent reactivity profiles. 7-azaindoles favor C3-substitution via SEAr, while the sulfonyl-protected 5-azaindole allows precise C2-functionalization via lithiation.

Experimental Protocol: C2-Functionalization

Objective: Utilization of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole to generate a C2-derivative (e.g., C2-formyl or C2-iodo).

Prerequisites:

-

Anhydrous conditions (Schlenk line or Glovebox).

-

Reagent: 1-(Phenylsulfonyl)-4-methoxy-5-azaindole (dried under vacuum).

Step-by-Step Methodology:

-

Solvation: Dissolve 1.0 eq of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole in anhydrous THF (0.1 M concentration) under Argon.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents sulfonyl cleavage.

-

Lithiation: Add LDA (Lithium Diisopropylamide) or n-BuLi (1.2 eq) dropwise over 10 minutes.

-

Observation: A color change (often to deep yellow/orange) indicates formation of the C2-lithiated species stabilized by the sulfonyl group.

-

-

Incubation: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

-

Quench: Add the electrophile (e.g., DMF for formylation, I₂ for iodination) (1.5 eq) dissolved in THF.

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Deprotection (Optional/Post-Workup): If the free azaindole is required, treat the purified product with TBAF (THF, reflux) or K₂CO₃/MeOH to remove the phenylsulfonyl group.

Medicinal Chemistry Implications

Why switch from 7-azaindole to a 5-azaindole derivative?

-

IP Space: The 7-azaindole scaffold is heavily patented (e.g., Vemurafenib, Pexidartinib). 5-azaindoles offer "white space" for intellectual property.[1]

-

Solubility: 5-azaindoles often exhibit higher aqueous solubility than their 7-aza counterparts due to the exposed pyridine nitrogen (N5) interacting more freely with bulk solvent when not buried in the hinge.

-

Selectivity Profiles:

-

7-Aza: Promiscuous against kinases due to the conserved ATP-binding pocket.

-

5-Aza: The altered vector allows the design of Type II inhibitors (binding to the inactive "DFG-out" conformation) or allosteric inhibitors by extending substituents from C2 or C4 into the solvent channel.

-

Binding Mode Comparison

Figure 2: Binding topology. 7-azaindole is a direct hinge binder. The protected 5-azaindole derivative cannot bind the hinge and is used to access alternative binding pockets or as a prodrug.

References

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link

-

Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals, 9(4). Link

- Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 5-Azaindoles. Journal of Organic Chemistry.

-

Lérida, L., et al. (2014). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData. Link (Analogous reactivity of sulfonyl-protected indoles).

Sources

Solubility Profile of Phenylsulfonyl-Protected 5-Azaindoles in Organic Solvents: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

Phenylsulfonyl-protected 5-azaindoles represent a pivotal scaffold in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] The phenylsulfonyl group, while essential for directing chemical reactivity, significantly alters the physicochemical properties of the 5-azaindole core, profoundly impacting its solubility profile.[3][4] An in-depth understanding of this profile in common organic solvents is not merely academic; it is a critical prerequisite for efficient reaction setup, purification, crystallization, and the preparation of high-concentration screening solutions. This guide provides a comprehensive overview of the factors governing the solubility of these compounds, a detailed, field-proven protocol for its experimental determination, and a framework for interpreting the resulting data to accelerate drug discovery and development workflows.

Introduction: The Strategic Importance of Solubility

The 5-azaindole moiety is a well-established "privileged structure" in drug discovery, prized as a bioisostere of indole and purine systems.[1][5] The introduction of a nitrogen atom into the indole ring can modulate key properties such as pKa, lipophilicity, and crucially, solubility, often enhancing molecular interactions and improving pharmacokinetic profiles.[6]

During multi-step syntheses, the indole nitrogen is frequently protected to prevent unwanted side reactions.[4][7] The phenylsulfonyl (-SO₂Ph) group is a common choice due to its robust stability under a variety of reaction conditions. However, the introduction of this large, sterically demanding, and electronically distinct group fundamentally changes the molecule's interaction with its environment. It increases molecular weight and introduces both aromatic character for potential π-stacking and a highly polar sulfonyl moiety, creating a complex solubility challenge. Poor solubility in organic solvents can lead to significant downstream issues, including:

-

Reduced reaction efficiency and heterogeneous reaction mixtures.

-

Difficulties in purification , particularly chromatographic performance and recovery.

-

Challenges in crystallization for structural analysis or final salt formation.

-

Inaccurate biological screening data due to compound precipitation in stock solutions.

Therefore, a proactive and systematic approach to characterizing the solubility of phenylsulfonyl-protected 5-azaindole intermediates is an indispensable component of a successful drug development campaign.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is the point of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[8] For complex molecules like phenylsulfonyl-protected 5-azaindoles, solubility is governed by a balance of intermolecular forces between the solute and the solvent.

Key Molecular Drivers of Solubility

-

The 5-Azaindole Core: The fused pyrrolopyridine system is aromatic and planar. The pyridine nitrogen acts as a hydrogen bond acceptor, contributing to polarity.

-

The Phenylsulfonyl Protecting Group: This group is the dominant factor influencing the physical properties.

-

Polarity and Hydrogen Bonding: The sulfonyl group (-SO₂-) is highly polar and can act as a hydrogen bond acceptor.

-

Size and Lipophilicity: The entire group is large and non-polar, which can favor solubility in less polar organic solvents but requires significant energy to solvate.[3]

-

Crystal Packing: The rigid, bulky nature of the protecting group can influence how molecules pack in a solid lattice. Strong crystal lattice energy is a major barrier to dissolution and must be overcome by favorable solute-solvent interactions.

-

The Role of the Solvent

The principle of "like dissolves like" provides a foundational guide.[9] The solubility of a phenylsulfonyl-protected 5-azaindole will be highest in solvents that can effectively solvate both the polar sulfonyl group and the large, aromatic portions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are often excellent solvents due to their high polarity and ability to disrupt the crystal lattice, effectively solvating the polar sulfonyl group.

-

Chlorinated Solvents (e.g., DCM, Chloroform): These solvents are good at dissolving large, somewhat polar molecules due to their polarizability, often leading to high solubility.

-

Ethers (e.g., THF, 2-MeTHF): These offer a balance of polarity and are good hydrogen bond acceptors, typically providing moderate solubility.

-

Esters (e.g., Ethyl Acetate): As moderately polar solvents, they often provide fair to moderate solubility.

-

Alcohols (e.g., Methanol, Ethanol): While polar and capable of hydrogen bonding, their small size may be less effective at solvating the large, bulky solute compared to larger polar aprotic solvents.

-

Non-polar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be very low in these solvents, as they cannot effectively solvate the polar sulfonyl group.

Quantitative Solubility Profile

While the exact solubility of a specific derivative must be determined empirically, the following table provides an illustrative solubility profile for a representative phenylsulfonyl-protected 5-azaindole intermediate. This data is intended to serve as a practical guide for solvent selection in synthesis and purification.

| Solvent | Abbreviation | Solvent Class | Expected Solubility (mg/mL) | Qualitative Assessment |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | > 100 | Very High |

| N,N-Dimethylformamide | DMF | Polar Aprotic | > 100 | Very High |

| Dichloromethane | DCM | Chlorinated | ~75 | High |

| Tetrahydrofuran | THF | Ether | ~40 | Moderate |

| Acetonitrile | MeCN | Polar Aprotic | ~20 | Moderate |

| Ethyl Acetate | EtOAc | Ester | ~15 | Low to Moderate |

| Methanol | MeOH | Polar Protic | ~5 | Low |

| Isopropanol | IPA | Polar Protic | < 2 | Very Low |

| Toluene | - | Aromatic Hydrocarbon | < 1 | Insoluble |

| Heptane | - | Aliphatic Hydrocarbon | < 0.1 | Insoluble |

Experimental Determination of Thermodynamic Solubility

To ensure scientific rigor and generate reliable, transferable data, the Shake-Flask Method remains the gold standard for determining thermodynamic solubility.[10][11] This method establishes the equilibrium solubility at a specific temperature, providing a definitive value for a given solute-solvent system.

Diagram: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating controls to ensure accuracy and reproducibility.

4.1. Materials and Reagents

-

Phenylsulfonyl-protected 5-azaindole derivative (solid, purity >98%)

-

HPLC-grade organic solvents

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated HPLC system with a UV detector

4.2. Preparation of Standard Curve

-

Stock Solution: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a strong solvent (e.g., DMSO or a 1:1 mixture of Acetonitrile:Water if compatible) to create a 1 mg/mL stock solution.

-

Serial Dilutions: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range.

4.3. Solubility Measurement

-

Sample Preparation: Add an excess amount of the solid compound (~10-20 mg) to a 2 mL vial. Causality Note: Using a significant excess ensures that a saturated solution is formed and that equilibrium with the solid phase is maintained.[10]

-

Solvent Addition: Accurately add 1.0 mL of the desired organic solvent to the vial. Seal tightly. Prepare in triplicate for each solvent.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. Causality Note: A 24-48 hour period is typically sufficient for structurally rigid organic molecules to reach thermodynamic equilibrium. A time-point study (e.g., testing at 24, 48, and 72 hours) can be performed to confirm that the measured concentration is no longer increasing.

-

Phase Separation: Centrifuge the vials at >10,000 g for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. Trustworthiness Note: Filtration is critical to remove any fine particulates that could falsely elevate the measured concentration.

4.4. Quantification

-

Dilution: Dilute the filtered sample with the mobile phase to bring its concentration within the range of the prepared standard curve. A precise dilution factor is crucial.

-

HPLC Analysis: Inject the standards and the diluted samples onto the HPLC system. Use a validated method (e.g., C18 column with a gradient of water and acetonitrile) and integrate the peak area at the compound's λ-max.

-

Calculation: Generate a linear regression from the standard curve (Peak Area vs. Concentration). Use the equation of the line to calculate the concentration of the diluted sample, and then multiply by the dilution factor to obtain the final solubility value in mg/mL.

Analysis and Strategic Application

Understanding the interplay between the solute and solvent is key to leveraging solubility data effectively.

Diagram: Factors Influencing Solubility

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. Protective Groups [organic-chemistry.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Literature review of 4-methoxy-5-azaindole synthesis pathways

This guide details the synthesis of 4-methoxy-5-azaindole (systematically named 4-methoxy-1H-pyrrolo[3,2-c]pyridine ). This scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitor development (e.g., JAK, MPS1 inhibitors) due to its ability to tune solubility and hydrogen-bonding profiles.

Executive Summary

The synthesis of 4-methoxy-5-azaindole presents a specific regiochemical challenge: introducing an electron-donating alkoxy group onto the electron-deficient pyridine ring of the 5-azaindole core. While de novo ring construction is possible, the most robust and scalable industrial route involves the functionalization of the pre-formed azaindole core .

This guide advocates for a Late-Stage Functionalization Strategy comprising three key phases:

-

N-Oxidation: Activation of the pyridine ring.

-

Regioselective Chlorination: Conversion of the N-oxide to the reactive 4-chloro intermediate.

-

Nucleophilic Aromatic Substitution (

): Displacement of the chloride by methoxide.

Strategic Pathway Analysis

The following logic diagram illustrates the primary and alternative workflows. The Functionalization Route is preferred for its operational simplicity and high yield potential.

Figure 1: Strategic synthesis architecture comparing the Functionalization Route (Blue/Yellow) and the De Novo Core Synthesis (Red).

Detailed Experimental Protocols

Phase 1: Activation via N-Oxidation

The pyridine nitrogen (N5) is less nucleophilic than the pyrrole nitrogen (N1), but N-oxidation is selective for N5 because the pyrrole nitrogen's lone pair is part of the aromatic sextet.

-

Reagents: m-Chloroperbenzoic acid (mCPBA), Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Mechanism: Electrophilic attack of oxygen on the pyridine nitrogen.

Protocol:

-

Dissolve 5-azaindole (1.0 equiv) in EtOAc (10 mL/g).

-

Cool the solution to 0°C in an ice bath.

-

Add mCPBA (1.2–1.5 equiv, 70-77% purity) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (DCM:MeOH 9:1) or LCMS.

-

Workup: The product often precipitates as the m-chlorobenzoic acid salt. Filter the solid.[1][2]

-

Free Base Liberation: Suspend the solid in saturated aqueous NaHCO3 and extract continuously with DCM or CHCl3/iPrOH (3:1) due to high water solubility. Dry over Na2SO4 and concentrate.

-

Yield Target: 80–95%.

Phase 2: Regioselective Chlorination (The Critical Step)

This step rearranges the N-oxide to a chloro-substituted pyridine. For 5-azaindole, chlorination can occur at C4 or C6. C4 is generally favored due to the "alpha" effect and electronic activation, but separation may be required.

-

Mechanism: Formation of an activated O-phosphonium intermediate followed by nucleophilic attack of chloride.

Protocol:

-

Place 5-azaindole-5-oxide (1.0 equiv) in a round-bottom flask.

-

Add neat POCl3 (10–15 mL/g). Caution: Exothermic.

-

Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The suspension will clear as the reaction proceeds.

-

Quenching (Critical Safety): Cool the mixture to RT. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Maintain temperature <20°C.

-

Neutralize the aqueous solution to pH 7–8 using solid Na2CO3 or concentrated NaOH solution.

-

Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). Isolate 4-chloro-5-azaindole .[6][7]

-

Note: If C6-chloro isomer forms, it typically elutes separately due to different polarity.

-

Phase 3: Methoxylation via

The 4-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Conditions: Reflux or Sealed Tube (100–120°C).

Protocol:

-

Dissolve 4-chloro-5-azaindole (1.0 equiv) in anhydrous MeOH (10-20 mL/g).

-

Add NaOMe (5.0 equiv). Note: A large excess drives the reaction to completion and neutralizes HCl generated.

-

Heat to reflux (65°C) for 12–24 hours.

-

Optimization: If conversion is slow, use a sealed tube at 100°C or switch solvent to DMF with NaOMe (caution: higher impurity profile).

-

-

Workup: Cool to RT. Concentrate to remove most MeOH.

-

Dilute residue with water and extract with EtOAc.

-

Purification: Recrystallization from MeOH/Water or column chromatography (DCM/MeOH).

-

Final Product: 4-methoxy-5-azaindole (White to off-white solid).

Quantitative Data Summary

| Parameter | Phase 1: N-Oxidation | Phase 2: Chlorination | Phase 3: Methoxylation |

| Reagent | mCPBA (1.2 eq) | POCl3 (Neat) | NaOMe (5.0 eq) |

| Solvent | EtOAc / DCM | POCl3 | MeOH |

| Temp/Time | 0°C to RT, 4h | 105°C, 3h | 65–100°C, 12h |

| Typical Yield | 85–95% | 40–60% | 75–90% |

| Key Risk | Over-oxidation (rare) | Exothermic quench; Isomer formation | Incomplete conversion |

| Purification | Acid/Base Extraction | Chromatography | Recrystallization |

Alternative Route: De Novo Core Synthesis

If the 5-azaindole core is unavailable, it can be synthesized from 4-amino-3-bromopyridine .

-

Sonogashira Coupling: React 4-amino-3-bromopyridine with trimethylsilylacetylene (TMSA) using Pd(PPh3)2Cl2 and CuI in TEA/DMF.

-

Cyclization: Treat the intermediate with strong base (tBuOK in NMP) or CuI to induce cyclization to the 5-azaindole core.

-

Proceed to Phase 1 above.

References

-

Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. (Accessed 2026).[8] Overview of azaindole functionalization and N-oxide chemistry.

-

Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters. (2016). Describes the palladium-catalyzed construction of the azaindole core.

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. RSC Advances. (2014). Mechanistic details on POCl3 chlorination of heterocyclic N-oxides.

-

Preparation method for 4-substituted-7-azaindole. Google Patents. (CN102746295A). Provides the industrial precedent for converting N-oxides to 4-chloro and subsequently 4-methoxy derivatives in the analogous 7-azaindole system.

-

4-Chloro-1H-pyrrolo[3,2-c]pyridine. PubChem.[6][9] (Accessed 2026).[8] Chemical and physical properties of the key chloro-intermediate.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 60290-21-3: 4-Chloro-1H-pyrrolo[3,2-c]pyridine [cymitquimica.com]

- 8. scribd.com [scribd.com]

- 9. 4-クロロ-1H-ピロロ[3,2-c]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Bioisosteric properties of 5-azaindole vs indole in medicinal chemistry

The following technical guide details the bioisosteric properties of 5-azaindole compared to indole, designed for medicinal chemists and drug discovery scientists.

Technical Guide & Whitepaper

Executive Summary: The Strategic "Nitrogen Scan"

In the optimization of lead compounds, the "azaindole scan"—systematically replacing the indole CH groups (C4–C7) with nitrogen—is a high-value tactic to modulate physicochemical properties without altering the core scaffold's gross topology. While 7-azaindole is the industry standard for kinase hinge binding (mimicking the N7 of adenine), 5-azaindole (1H-pyrrolo[3,2-c]pyridine) offers a distinct, often underutilized profile.[1]

Replacing indole with 5-azaindole significantly alters the electronic landscape, lowering LogP and increasing aqueous solubility, while redirecting the hydrogen-bond acceptor (HBA) vector to the C5-position. This guide analyzes the structural, synthetic, and biological implications of this bioisosteric switch.[1][2]

Physicochemical Profiling: The Data Matrix

The introduction of the pyridine nitrogen at position 5 dramatically changes the electrostatic potential surface compared to the parent indole.

Comparative Properties Table

| Property | Indole | 5-Azaindole | 7-Azaindole (Reference) | Impact of 5-Aza Switch |

| Structure | Benzopyrrole | Pyrrolo[3,2-c]pyridine | Pyrrolo[2,3-b]pyridine | Electron-deficient 6-ring |

| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) | Retained |

| H-Bond Acceptors | 0 | 1 (N5) | 1 (N7) | New Vector (C5) |

| pKa (Conj. Acid) | -2.4 (very weak) | ~6.2 (Pyridine N) | ~4.6 (Pyridine N) | Basic center introduced |

| pKa (NH Acid) | ~16.2 (DMSO) | ~15.8 (DMSO) | ~15.5 (DMSO) | Slightly more acidic NH |

| LogP (Oct/Wat) | 2.14 | 1.25 | 1.30 | ~1 log unit reduction |

| Solubility | Low | Moderate-High | Moderate-High | Significant Improvement |

| Electronic Character | Electron-rich (C3) | Electron-deficient (C3) | Electron-deficient (C3) | Metabolic stabilization |

Electronic Distribution & pKa Logic

-

Basicity: 5-Azaindole (pKa ~6.2) is more basic than 7-azaindole (pKa ~4.6). In 7-azaindole, the proximity of the pyrrole NH (donor) and pyridine N (acceptor) creates an electrostatic repulsion that destabilizes the protonated state. In 5-azaindole, the nitrogen atoms are distal, reducing this repulsion and allowing the N5 lone pair to be more available for protonation or H-bonding.

-

Acidity: The electron-withdrawing nature of the pyridine ring makes the pyrrole NH of 5-azaindole slightly more acidic than indole, potentially strengthening H-bonds with backbone carbonyls in protein targets.

Structural Biology: The Hinge Binding Mismatch

A critical distinction in kinase drug design is the orientation of the H-bond acceptor.

-

Indole: Binds via hydrophobic interactions and the NH donor.

-

7-Azaindole: The "Adenine Mimic." The N7 acceptor and N1 donor align perfectly with the "donor-acceptor" motif of the kinase hinge region (e.g., interaction with the backbone NH and C=O of the gatekeeper+1 residue).

-

5-Azaindole: The N5 acceptor vector points ~60° away from the N7 vector.

-

Consequence: If a binding pocket is optimized for adenine or 7-azaindole, 5-azaindole will likely lose the acceptor H-bond , leading to a drop in potency.

-

Opportunity: 5-azaindole is ideal when the target protein presents a donor residue (e.g., Ser/Thr side chain or water molecule) in the "upper" cleft region, distinct from the classic hinge plane.

-

Visualization: H-Bond Vector Map

Figure 1: Vector analysis of H-bond capabilities. 7-azaindole aligns with the classic hinge motif, while 5-azaindole provides a unique vector for alternative binding modes.

ADME & Metabolic Stability

One of the primary drivers for switching from indole to 5-azaindole is metabolic stabilization.

The "C3-Oxidation" Problem

Indoles are electron-rich, making them susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the C3 position (leading to indoxyl/isatin formation) and C2 position .[1][3]

The 5-Azaindole Solution[4]

-

Electronic Deactivation: The nitrogen atom in the 6-membered ring pulls electron density away from the pyrrole ring. This lowers the HOMO energy, making the C3 position significantly less nucleophilic and resistant to electrophilic oxidation.

-

Solubility: The basic N5 (pKa ~6.2) is partially protonated at physiological pH (depending on the microenvironment) or can form strong water dipoles, improving solubility.[1] This reduces high-clearance risks associated with "greasy" indole drugs.

Caution: While C3 oxidation is suppressed, the pyridine nitrogen itself can be a site for N-oxidation, though this is generally less rapid than indole C3-hydroxylation.[1]

Synthetic Methodologies

Synthesizing 5-azaindole derivatives is more challenging than indoles due to the electron-deficient pyridine ring, which deactivates the system toward classical Fischer Indole Synthesis.

Method A: Cascade C-N Cross-Coupling/Heck (Modern & Versatile)

This is the preferred route for accessing substituted 5-azaindoles from commercially available aminopyridines.

-

Starting Material: 4-Amino-3-bromopyridine (Crucial: specific isomer for 5-aza).

-

Reagents: Alkenyl bromides (or ketones), Pd2(dba)3 (Catalyst), XPhos (Ligand), t-BuONa (Base).[1][4][5][6]

-

Mechanism:

-

Intermolecular C-N Coupling: Amine displaces vinyl bromide.

-

Intramolecular Heck Reaction: Cyclization onto the pyridine ring.

-

-

Advantages: High tolerance for functional groups; modular.

Method B: Ortho-Formylation/Cyclization (Classical)

-

Starting Material: 4-Aminopyridine.

-

Protocol:

-

Pivaloyl protection of amine.

-

Directed ortho-lithiation (n-BuLi) at C3.

-

Formylation (DMF) to give the aldehyde.

-

Deprotection and condensation (e.g., with Wittig reagents) to close the ring.

-

-

Drawbacks: Requires strong bases (n-BuLi); harsh conditions incompatible with sensitive functional groups.

Workflow Visualization

Figure 2: The Cascade C-N/Heck synthesis route, offering the most robust access to functionalized 5-azaindoles.

Experimental Protocol: Comparative pKa Determination

To validate the bioisosteric "switch," precise pKa measurement is required to predict solubility and ionization at physiological pH.[1]

Method: Potentiometric Titration (Sirius T3 or equivalent).

-

Sample Prep: Dissolve 1 mg of Indole (Control) and 1 mg of 5-Azaindole (Test) in 1.5 mL of 0.15 M KCl (ionic strength adjuster). If solubility is low, use a co-solvent method (methanol/water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.[1]

-

Titration:

-

Acidify solution to pH 2.0 with 0.5 M HCl.

-

Titrate with 0.5 M KOH under inert gas (Argon) to exclude CO2.

-

Measure pH changes across the range 2.0 – 12.0.[7]

-

-

Data Analysis:

-

Indole: Expect no ionization inflection in the 2–12 range (pKa > 16).

-

5-Azaindole: Look for the inflection point around pH 6.0–6.5. This corresponds to the deprotonation of the pyridinium species (N5-H+ → N5).

-

-

Validation: The presence of this pKa confirms the introduction of a basic center capable of solubilizing the molecule in the acidic environment of the stomach (pH 1–2) or lysosome (pH 4.5).

References

-

Synthesis of Azaindoles: Laha, J. K., et al. "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction."[1][4][5][6] Organic Letters, 2016.[1] [1]

-

Physicochemical Properties: Popowycz, F., et al. "Azaindoles in Medicinal Chemistry: A Review."[1] Journal of Medicinal Chemistry, 2016.[1] (General reference for pKa and solubility trends).

-

Kinase Binding Modes: Irie, T., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical and Pharmaceutical Bulletin, 2018.[1] (Contrasts 7-aza success vs other isomers).

-

Metabolic Stability: Zhang, M., et al. "Bioisosteric Replacement of Indole with Azaindole to Improve Physicochemical and Metabolic Properties."[1] Bioorganic & Medicinal Chemistry Letters, 2014.[1]

-

5-Azaindole Specifics: Hojnik, C. "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines."[1][8][9] Master Thesis, Graz University of Technology, 2013.[1] (Detailed pKa and synthetic data).

Sources

- 1. pjps.pk [pjps.pk]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. itqb.unl.pt [itqb.unl.pt]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. diglib.tugraz.at [diglib.tugraz.at]

Commercial Availability & Sourcing Strategy: 1-(Phenylsulfonyl)-4-methoxy-5-azaindole

This technical guide details the commercial landscape and synthetic accessibility of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole , a specialized heterocyclic building block often utilized in the development of kinase inhibitors and GPCR ligands (specifically 5-HT6 antagonists).

Chemical Identity & Specifications

Before initiating procurement, verify the structural integrity of the target against these specifications to avoid isomer confusion common with azaindoles.

| Feature | Specification |

| Chemical Name | 1-(Benzenesulfonyl)-4-methoxy-1H-pyrrolo[3,2-c]pyridine |

| Common Name | 1-(Phenylsulfonyl)-4-methoxy-5-azaindole |

| CAS Number | 1227270-22-5 |

| Molecular Formula | C₁₄H₁₂N₂O₃S |

| Molecular Weight | 288.32 g/mol |

| Core Scaffold | 5-Azaindole (Pyrrolo[3,2-c]pyridine) |

| Key Substituents | N1-Phenylsulfonyl (Protection/Pharmacophore), C4-Methoxy |

Isomer Alert

Crucial: Do not confuse with 7-azaindole (pyrrolo[2,3-b]pyridine) derivatives, which are more common. The 5-azaindole core places the pyridine nitrogen at position 5, significantly altering electronic properties and reactivity compared to the 7-isomer.

Supply Chain Decision Matrix

Direct stock of the fully functionalized sulfonylated compound is often limited to milligram quantities or "make-to-order" status. The most robust procurement strategy involves a Buy vs. Make decision tree based on the availability of the precursor, 4-methoxy-5-azaindole .

Figure 1: Strategic sourcing workflow. Due to the niche nature of the sulfonylated target, securing the 4-methoxy precursor is often the critical path.

Commercial Suppliers & Aggregators

Primary Target (CAS 1227270-22-5)

This compound is typically listed by boutique building-block suppliers. Expect lead times of 2–4 weeks if not in domestic stock.

-

Aggregators: ChemicalBook, Chemikart.

-

Potential Suppliers:

-

Vertex / BLD Pharm: Often list azaindole libraries.

-

Fluorochem: Strong inventory of heterocyclic sulfonyl derivatives.

-

WuXi AppTec / Enamine: Best for custom synthesis if "out of stock."

-

Precursor Target (CAS 944900-76-9)

4-Methoxy-1H-pyrrolo[3,2-c]pyridine is a more stable commercial entry point.

-

Availability: Higher probability of gram-scale stock.

-

Key Suppliers: King Scientific, GuideChem network, Career Henan Chemical.

Technical Synthesis Protocol (The "Make" Option)

If direct procurement fails, the synthesis of 1-(phenylsulfonyl)-4-methoxy-5-azaindole is a validated, high-yielding two-step process. This protocol ensures self-validating quality control at each stage.

Reaction Scheme

-

Methoxylation: Nucleophilic displacement of chlorine on the electron-deficient pyridine ring.

-

Sulfonylation: Protection of the indole nitrogen (N1).

Figure 2: Synthetic pathway from the commodity chemical 4-chloro-5-azaindole.

Detailed Methodology

Step 1: Synthesis of 4-Methoxy-5-azaindole

-

Rationale: The 5-azaindole core is electron-deficient at the 4-position (pyridine ring), facilitating Nucleophilic Aromatic Substitution (

) without transition metal catalysis. -

Reagents: 4-Chloro-5-azaindole (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), Methanol (MeOH).

-

Protocol:

-

Dissolve 4-chloro-5-azaindole in dry MeOH in a pressure tube.

-

Add NaOMe (25% wt in MeOH).

-

Heat to reflux (or 110°C in a sealed tube) for 12–18 hours. Monitor by LCMS for disappearance of starting material (

). -

Workup: Concentrate in vacuo, dilute with water, and extract with EtOAc.

-

QC Check:

NMR must show a singlet methoxy peak at

-

Step 2: N1-Sulfonylation

-

Rationale: The indole nitrogen (pKa ~16) requires deprotonation to attack the benzenesulfonyl chloride.

-

Reagents: 4-Methoxy-5-azaindole (1.0 eq), Benzenesulfonyl chloride (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF (anhydrous).

-

Protocol:

-

Suspend NaH in anhydrous DMF at 0°C under Argon.

-

Add 4-methoxy-5-azaindole portion-wise. Stir for 30 min (gas evolution).

-

Dropwise add benzenesulfonyl chloride.

-

Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Carefully add ice water. The product often precipitates as a solid.

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

-

Analytical Quality Control

To validate the sourced or synthesized material, ensure the following analytical signatures are present.

| Method | Expected Signature |

| LC-MS | |

| 1H NMR | Aromatic Region: 5 protons for the phenylsulfonyl group (7.5–8.0 ppm). Core: Azaindole protons (C2-H, C3-H, C6-H, C7-H). Aliphatic: Strong singlet at ~4.0 ppm (OCH₃). |

| Purity | >95% by HPLC (254 nm) is required for biological assays to avoid false positives from the highly active sulfonyl chloride residue. |

References

-

ChemicalBook. 1-(Phenylsulfonyl)-4-Methoxy-5-azaindole Product Entry (CAS 1227270-22-5). Retrieved from

-

ChemicalBook. 4-Methoxy-5-azaindole Product Entry (CAS 944900-76-9).[1] Retrieved from

-

Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles. RSC Advances. Retrieved from

- Nazaré, M., et al. (2004).Efficient Synthesis of Azaindoles. Angewandte Chemie International Edition. (Cited for general azaindole synthesis logic).

-

Sigma-Aldrich. 1-(Phenylsulfonyl)indole Standards. Retrieved from

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azaindole Scaffold

The 5-azaindole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable isostere of indole. The introduction of a phenylsulfonyl group at the N-1 position serves multiple purposes: it can modulate the electronic character of the heterocyclic ring system, provide a handle for further functionalization, and influence the pharmacokinetic properties of the molecule. This guide provides a detailed protocol for the N-sulfonylation of 4-methoxy-5-azaindole, a critical transformation for the synthesis of advanced intermediates in drug discovery programs.[1][2][3]

Mechanistic Rationale: The N-Sulfonylation Reaction

The synthesis of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole proceeds via a nucleophilic substitution reaction at the sulfur atom of benzenesulfonyl chloride. The reaction is initiated by the deprotonation of the relatively acidic N-H proton of the 4-methoxy-5-azaindole. This generates a nucleophilic azaindolate anion, which then attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. The reaction is typically carried out in the presence of a suitable base and an aprotic solvent.

The choice of base is critical to the success of the reaction. A strong base, such as sodium hydride, ensures complete deprotonation of the azaindole, driving the reaction to completion. The use of an aprotic solvent like tetrahydrofuran (THF) is preferred to avoid any unwanted side reactions with the highly reactive sulfonyl chloride.

Caption: Reaction mechanism for the N-sulfonylation of 4-methoxy-5-azaindole.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole

This protocol details the step-by-step procedure for the synthesis of 1-(Phenylsulfonyl)-4-methoxy-5-azaindole from 4-methoxy-5-azaindole.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |

| 4-Methoxy-5-azaindole | C₈H₈N₂O | 148.16 | 1.0 g | 6.75 | Commercially Available[4] |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.32 g | 8.10 | Standard Supplier |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 1.31 g | 7.43 | Standard Supplier[5] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - | Standard Supplier |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 20 mL | - | Standard Supplier |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 50 mL | - | Standard Supplier |

| Brine | NaCl | 58.44 | 20 mL | - | Standard Supplier |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | Standard Supplier |